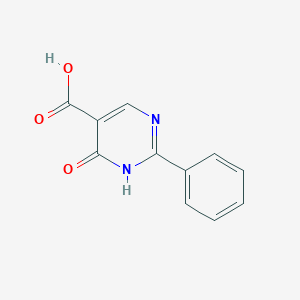

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBIMYTRIMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211815 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-26-9 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and efficient synthetic strategy, commencing with the cyclocondensation of benzamidine with diethyl ethoxymethylenemalonate to yield the key intermediate, ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, followed by its subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and characterization data to facilitate the successful synthesis and understanding of this important molecule.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Their prevalence in pharmaceuticals stems from their ability to mimic the structures of purines and pyrimidines found in nucleic acids, allowing them to interact with a wide array of biological targets. The 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold, in particular, presents a unique combination of functional groups that are amenable to further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery. The carboxylic acid moiety, for instance, can act as a bioisostere for other functional groups, enhancing the potential for tailored pharmacological profiles.

Strategic Approach to Synthesis

The synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is most effectively achieved through a two-step process:

-

Cyclocondensation: The formation of the pyrimidine ring via the reaction of benzamidine with a suitable three-carbon electrophilic component.

-

Hydrolysis: The conversion of the resulting ester intermediate to the final carboxylic acid.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and purity of the products.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the pyrimidine ring, leading back to benzamidine and a derivative of malonic acid. This approach is a variation of the classical Pinner synthesis for pyrimidines.

Caption: Retrosynthetic pathway for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid.

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, including the preparation of the key intermediate.

Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

This procedure is adapted from established methods for the synthesis of similar pyrimidine esters.[3]

Reaction Scheme:

Caption: Synthesis of the ethyl ester intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide (1 equivalent) in ethanol. A precipitate of sodium chloride will form.

-

Addition of Diethyl Ethoxymethylenemalonate: To this mixture, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into cold water with vigorous stirring.[3]

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to afford pure ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate as a crystalline solid.

Synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Suspend ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC). The solid should dissolve as the sodium salt of the carboxylic acid is formed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts and dry under vacuum to yield 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid.

Characterization of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Table 1: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet), a singlet for the pyrimidine C6-H, and a broad singlet for the carboxylic acid OH. The 4-hydroxy proton may exist in tautomeric equilibrium with the 4-oxo form, which would influence its chemical shift and appearance. |

| ¹³C NMR | Resonances for the phenyl carbons, the pyrimidine ring carbons (including the C=O of the tautomeric form), and the carboxylic acid carbonyl carbon. |

| IR (cm⁻¹) | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, C=O and C=N stretching vibrations from the pyrimidine ring, and aromatic C-H and C=C stretching bands. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of C₁₁H₈N₂O₃ (216.19 g/mol ).[4] |

Mechanistic Insights: The Cyclocondensation Reaction

The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism.

Caption: Proposed mechanism for the cyclocondensation reaction.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of benzamidine onto the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of an ethanol molecule to yield the aromatic pyrimidine ring.

Applications in Drug Discovery and Development

Derivatives of 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid have been investigated for a range of pharmacological activities. For example, related pyrimidine-5-carboxamide derivatives have been explored as potential therapeutic agents. The structural features of this scaffold make it a promising starting point for the development of novel inhibitors for various enzymes and receptors. The presence of the carboxylic acid group, in particular, allows for the formation of key interactions with biological targets and provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid. The two-step synthesis, involving a cyclocondensation followed by hydrolysis, is a practical approach for obtaining this valuable heterocyclic building block. The information provided herein, including detailed protocols, mechanistic insights, and characterization guidelines, is intended to support researchers in the successful synthesis and further exploration of this compound and its derivatives for applications in medicinal chemistry and drug discovery.

References

-

Synthesis of Preparation 23: Ethyl 1,6-dihydro-6-oxo-2-(2-ethoxyphenyl)-pyrimidine-5-carboxylate (illustrates use of benzamidine fluorosulfonate). PrepChem.com. Available from: [Link]

- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6945.

Sources

A Comprehensive Technical Guide to 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the specific arrangement of its phenyl, hydroxyl, and carboxylic acid functional groups provides a unique platform for therapeutic innovation. This document serves as an in-depth technical guide, consolidating information on its synthesis, physicochemical properties, and known biological relevance. It is designed to provide researchers and drug development professionals with the foundational knowledge required to explore and exploit the potential of this molecule.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents. These agents exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The title compound, 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, belongs to this important class of molecules. Its structure features a phenyl group at the 2-position, which can engage in hydrophobic interactions with biological targets, a hydroxyl group at the 4-position capable of tautomerism and hydrogen bonding, and a carboxylic acid at the 5-position that can act as a hydrogen bond donor/acceptor or a metal chelator. This trifecta of functionalities makes it a compelling candidate for lead optimization and drug design.

Synthesis and Mechanism

The classical and most common synthesis of the 4-hydroxy-2-arylpyrimidine-5-carboxylic acid core involves the condensation of an amidine with a derivative of a β-ketoester. This is a variation of the well-established pyrimidine synthesis protocols.[3]

General Synthesis Pathway

The synthesis proceeds via a cyclocondensation reaction between benzamidine hydrochloride and diethyl ethoxymethylenemalonate.

-

Rationale for Reagent Selection:

-

Benzamidine Hydrochloride: Serves as the source for the N-C-N fragment of the pyrimidine ring, incorporating the phenyl group at the 2-position. The hydrochloride salt form enhances its stability and solubility.

-

Diethyl ethoxymethylenemalonate: This α,β-unsaturated ester is an ideal three-carbon building block. The ethoxy group acts as a good leaving group, and the two ester functionalities provide the carbon backbone for positions 4, 5, and 6 of the pyrimidine ring.

-

Base (e.g., Sodium Ethoxide): A strong base is required to deprotonate the benzamidine hydrochloride, generating the free amidine nucleophile. It also facilitates the cyclization and subsequent aromatization steps.

-

Detailed Experimental Protocol

Materials:

-

Benzamidine hydrochloride

-

Diethyl ethoxymethylenemalonate

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed. This in-situ preparation ensures a fresh, potent base.

-

Amidine Formation: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride. Stir the mixture at room temperature to allow for the formation of the free benzamidine base.

-

Condensation Reaction: Slowly add diethyl ethoxymethylenemalonate to the reaction mixture. The addition is often exothermic. After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Saponification: After the initial condensation, the resulting product is the ethyl ester (Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate). To obtain the carboxylic acid, a saponification step is performed. Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the reaction mixture and continue to heat at reflux until the ester is fully hydrolyzed.[4]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid product. The crude product can be collected by filtration, washed with cold water and diethyl ether to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₃ | [4][5] |

| Molecular Weight | 216.20 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | 269-274 °C | [5][6] |

| CAS Number | 56406-26-9 | [4][5] |

| IUPAC Name | 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid | [5] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O | [5] |

Tautomerism

It is critical to recognize that 4-hydroxypyrimidines exist in tautomeric equilibrium with their 4-pyrimidone counterparts.[3] The IUPAC name "6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid" reflects the prevalence of the keto (pyrimidone) form in the solid state, which is generally the more stable tautomer for this class of compounds. This equilibrium is important in biological contexts, as the different forms present distinct hydrogen bonding patterns.

Spectroscopic Data (Expected)

-

¹H NMR:

-

Aromatic protons of the phenyl group would appear as a multiplet in the range of δ 7.4-8.5 ppm.

-

The pyrimidine proton (at C6) would likely be a singlet further downfield.

-

The acidic proton of the carboxylic acid and the N-H proton of the pyrimidone would be broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbons (from the carboxylic acid and the pyrimidone) would be expected in the δ 160-175 ppm region.

-

Aromatic and pyrimidine ring carbons would appear in the δ 120-160 ppm range.

-

-

IR Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

Strong C=O stretching bands for the carboxylic acid and the pyrimidone amide (approx. 1650-1750 cm⁻¹).

-

C=C and C=N stretching bands from the aromatic and pyrimidine rings (approx. 1450-1600 cm⁻¹).

-

-

Mass Spectrometry (ESI-MS):

-

In negative ion mode, a peak at m/z [M-H]⁻ of approximately 215.04.

-

In positive ion mode, a peak at m/z [M+H]⁺ of approximately 217.06.

-

Biological Activity and Therapeutic Potential

The pyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown potential as enzyme inhibitors, particularly for kinases and polymerases, where the planar ring system can mimic the native purine or pyrimidine bases.[8][9]

Mechanism of Action: Enzyme Inhibition

Many pyrimidine-based drugs exert their effects by inhibiting enzymes crucial for disease progression.[8] The 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid structure is particularly well-suited for this role:

-

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by selectively inhibiting COX-2, an enzyme involved in prostaglandin synthesis.[8][10] The planar aromatic system can fit into the active site, while the carboxylic acid can interact with key residues.

-

Viral Enzyme Inhibition: Dihydroxypyrimidine (DHP) carboxylic acids are a major chemotype in antiviral drug discovery, known to inhibit viral metalloenzymes like integrase and endonuclease by chelating essential metal ions in the active site.[11][12] The 4-hydroxy and 5-carboxylic acid groups on the subject molecule form a potential metal-binding pharmacophore.

-

Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in many protein kinases, which are often dysregulated in cancer. The phenyl group can be directed into a hydrophobic pocket, and the other positions can be modified to enhance selectivity and potency.

Potential Therapeutic Areas

-

Anti-inflammatory: Due to the potential for COX inhibition, derivatives could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Antiviral: The structural similarity to known viral endonuclease and integrase inhibitors suggests potential applications against viruses like human cytomegalovirus (HCMV) or HIV.[11][12]

-

Oncology: As a scaffold for kinase inhibitors or inhibitors of other cancer-related enzymes like histone deacetylases (HDACs), it holds promise for anticancer drug development.[2][13]

-

Antimicrobial: The pyrimidine core is present in many antibacterial and antifungal agents.[1][14]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid and its derivatives, a series of standardized in vitro assays are necessary.

Protocol: In Vitro COX Inhibition Assay

This protocol provides a method to determine the compound's ability to inhibit COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent.

Objective: To determine the IC₅₀ values of the test compound against human COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilution. Include wells for a positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1) and a negative control (DMSO vehicle).

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Add the colorimetric probe (TMPD) to all wells.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][10]

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging ability of the compound.[15]

Objective: To evaluate the free radical scavenging capacity of the test compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound dissolved in methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Add the DPPH solution to each well of a 96-well plate.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of absorbance.

-

Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, can then be determined.[15]

Evaluation Workflow Diagram

Caption: A typical workflow for the initial biological evaluation of the title compound.

Conclusion and Future Outlook

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a molecule with a high degree of "drug-likeness" and significant therapeutic potential. Its straightforward synthesis and versatile chemical structure make it an attractive starting point for the development of novel inhibitors for a range of enzymes implicated in human disease. Future research should focus on synthesizing a library of analogues by modifying the phenyl ring and the carboxylic acid (e.g., creating esters or amides) to explore the structure-activity relationship (SAR) for various biological targets. In silico studies, such as molecular docking, can further guide the rational design of more potent and selective derivatives. The foundational information provided in this guide serves as a springboard for these future investigations, paving the way for the potential translation of this scaffold into next-generation therapeutics.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. Available from: [Link]

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, 95%. J&K Scientific. Available from: [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available from: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2023). MDPI. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available from: [Link]

- Process for preparing 4-hydroxypyrimidine. Google Patents.

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. Available from: [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). PubMed Central. Available from: [Link]

-

6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester. PubChem. Available from: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PubMed Central. Available from: [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. Available from: [Link]

-

Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. (2011). PubMed. Available from: [Link]

-

4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. Available from: [Link]

-

Pyrimidine-2-carboxylic acid. SpectraBase. Available from: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). National Institutes of Health. Available from: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9 [m.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9 [amp.chemicalbook.com]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Cornerstone of Pyrimidine-Based Drug Discovery: A Technical Guide to 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

This guide provides an in-depth exploration of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, a pivotal scaffold in medicinal chemistry. Rather than a molecule with extensive direct therapeutic applications, its significance lies in its role as a versatile starting material for the synthesis of a diverse range of biologically active compounds. We will delve into its synthesis, physicochemical characteristics, and, most importantly, its application as a foundational building block in the development of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.

Physicochemical Properties and Synthesis

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, with the CAS number 56406-26-9, is a white solid organic compound.[1][2] Its chemical properties make it an ideal precursor for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C11H8N2O3 | [3][4] |

| Molecular Weight | 216.19 g/mol | [3][4] |

| Melting Point | 269-272 °C | [2] |

| IUPAC Name | 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid | [4] |

The synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid and its ester derivatives is well-established, often following a Biginelli-type reaction or variations thereof. A common approach involves the condensation of benzamidine with diethyl ethoxymethylenemalonate.[1] Greener synthetic methods, such as microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.[5]

Synthetic Workflow: A Generalized Approach

The synthesis of pyrimidine-5-carboxylic acid derivatives often involves the cyclocondensation of an amidine with a β-ketoester or a related three-carbon component. This process is highly adaptable, allowing for the introduction of various substituents on the pyrimidine ring.

Caption: Generalized synthetic workflow for pyrimidine-5-carboxylic acid derivatives.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is realized in its derivatives. The core structure provides a rigid framework that can be functionalized at multiple positions to interact with a variety of biological targets. The hydroxyl and carboxylic acid groups are particularly amenable to modification, serving as handles for the attachment of different pharmacophores.

Anticancer Agents

Derivatives of the 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold have shown significant promise as anticancer agents. By modifying the core structure, researchers have developed compounds with cytotoxic activity against various cancer cell lines. For example, the hydroxylation of certain pyrimidine derivatives has been shown to significantly enhance their cytotoxicity.[6] While specific IC50 values for the parent compound are not widely reported, numerous studies have documented the potent anticancer effects of its derivatives.[7][8][9][10][11][12]

| Derivative Class | Cancer Cell Line | Reported IC50 | Reference |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | Staphylococcus aureus | 1.56 ± 0.12 to 6.25 ± 0.75 µg/mL (MIC) | [7] |

| Pyridine and Pyrimidine Derivatives | PC3 (Prostate Cancer) | 5.195 µM | [11] |

| Nicotinonitrile-based Derivatives | MCF-7 (Breast Cancer) | 3.58 µM | [11] |

Antiviral Activity

The pyrimidine scaffold is a key component in many antiviral drugs. Derivatives of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid have been investigated as inhibitors of viral enzymes. Notably, dihydroxypyrimidine (DHP) carboxylic acids, which share a similar structural motif, have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication.[13][14] The carboxylic acid moiety in these compounds is often crucial for chelating metal ions in the enzyme's active site.[13]

Enzyme Inhibition

Beyond cancer and viruses, derivatives of this pyrimidine core have been designed as inhibitors for a range of other enzymes. For instance, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated as potent xanthine oxidase inhibitors, with some compounds exhibiting IC50 values in the submicromolar range.[15] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout.

The general mechanism of action for many of these enzyme inhibitors involves the pyrimidine core acting as a scaffold to position key functional groups that interact with the enzyme's active site. The phenyl group can engage in hydrophobic interactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds or coordinate with metal ions.

Illustrative Mechanism: Enzyme Inhibition

The following diagram illustrates a conceptual model of how a derivative of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid might interact with an enzyme's active site.

Caption: Conceptual model of a pyrimidine derivative binding to an enzyme active site.

Experimental Protocols: Synthesis and Evaluation

General Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester

This protocol is a generalized procedure based on established methods for synthesizing pyrimidine derivatives.[16]

Materials:

-

Appropriate amidinium salt (e.g., benzamidine hydrochloride)

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a quintessential example of a molecular scaffold that has propelled innovation in medicinal chemistry. While its direct biological activity may be limited, its utility as a synthetic intermediate is vast. The continued exploration of new synthetic methodologies and the derivatization of this core structure will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. Future research should focus on expanding the diversity of substituents on the pyrimidine ring and employing computational methods to guide the design of next-generation inhibitors for a wide array of biological targets.

References

-

Nowak, M., J. Suwinski, and W. A. E. Czaplak (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6944. Available at: [Link]

-

Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. Available at: [Link]

-

Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5-FU. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, 95%. Retrieved from [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

-

Sheng, C., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5694-5708. Available at: [Link]

-

Guo, L., et al. (2016). Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells. Archives of Toxicology, 90(12), 3027-3043. Available at: [Link]

-

Abdelgawad, M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18. Available at: [Link]

-

Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 889373. Available at: [Link]

-

Zhang, W., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 53-65. Available at: [Link]

-

ResearchGate. (n.d.). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

Sources

- 1. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9 [m.chemicalbook.com]

- 2. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9 [amp.chemicalbook.com]

- 3. 56406-26-9|4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpsr.com [ijpsr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including essential components of nucleic acids and various therapeutic agents. The 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid moiety, in particular, has emerged as a privileged scaffold, amenable to diverse chemical modifications that yield compounds with a broad spectrum of biological activities. The presence of the hydroxyl, phenyl, and carboxylic acid groups provides multiple points for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the key biological activities associated with this scaffold and its derivatives, providing a foundation for future research and development endeavors.

Anticancer and Cytotoxic Activity

Derivatives of 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways or direct cytotoxic effects.

Mechanism of Action: Targeting Fungal and Cancer Cell Proliferation

Several studies have pointed towards the inhibition of lanosterol 14α-demethylase (CYP51) as a key mechanism for the antifungal and potential anticancer activity of certain 2-phenylpyrimidine derivatives.[1] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and is also involved in cholesterol biosynthesis in humans. Its inhibition disrupts membrane integrity and function, leading to cell death. The structural similarities between fungal and human CYP51 have opened avenues for exploring these compounds as anticancer agents.

In Vitro Cytotoxicity

Numerous derivatives of the 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data consistently show that modifications to the core structure can significantly impact potency and selectivity.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylpyridine carboxamide derivatives | MCF-7 | 12.43 ± 0.96 | [1] |

| Phenylpyridine carboxamide derivatives | A549 | 11.59 ± 0.11 | [1] |

| Phenylpyridine carboxamide derivatives | PC-3 | 15.29 ± 0.83 | [1] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (melanoma) | 24.4 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (melanoma) | 25.4 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | DU145 (prostate) | IC50 reported | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | MCF-7/WT (breast) | IC50 reported | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

The 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold has also been a fruitful starting point for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Derivatives of this pyrimidine core have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary but often involves the disruption of essential cellular processes. For instance, some pyrimidine derivatives are known to interfere with nucleic acid synthesis or membrane function.[3]

Antifungal Activity

As mentioned previously, the inhibition of CYP51 is a key mechanism for the antifungal activity of some 2-phenylpyrimidine derivatives.[1] This makes them particularly effective against fungal pathogens that rely on ergosterol for their cell membrane integrity. A number of pyrimidine derivatives have demonstrated potent in vitro activity against various phytopathogenic fungi.[4][5]

| Compound Type | Fungal Strain | Activity | Reference |

| Pyrimidine derivatives | Botryosphaeria dothidea | High inhibition rate | [5] |

| Pyrimidine derivatives | Phomopsis sp. | EC50 = 10.5 µg/ml | [5] |

| Pyrimidine derivatives | Botrytis cinereal | High inhibition rate | [5] |

| Carboxylic acid amides | Pythium aphanidermatum | EC50 = 16.75 µg/mL | [6] |

| Carboxylic acid amides | Rhizoctonia solani | EC50 = 19.19 µg/mL | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: A Focus on HIF Prolyl Hydroxylases

A particularly exciting area of research for derivatives of 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid is their ability to inhibit hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[7][8]

The HIF Pathway and Anemia

HIF is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis (red blood cell production), including erythropoietin (EPO).[9] Inhibition of PHDs can therefore mimic a hypoxic state, leading to increased EPO production and offering a novel therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.

Caption: Simplified signaling pathway of HIF-α regulation and the role of PHD inhibitors.

Structure-Activity Relationship for PHD Inhibition

Research has shown that the 4-hydroxy-pyrimidine-5-carboxamide moiety is a key pharmacophore for potent HIF PHD inhibition. The hydroxypyrimidine and the amide carbonyl group can chelate the active site iron (Fe2+) of the PHD enzyme, acting as a bioisostere for the 2-oxoglutarate co-substrate.[8] This has led to the development of potent and selective PHD inhibitors, with some advancing to clinical trials for the treatment of anemia.

Antiviral Activity: Targeting Viral Replication

Recent studies have highlighted the potential of dihydroxypyrimidine (DHP) carboxylic acids, which are structurally related to the topic compound, as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[10][11][12]

Mechanism of Action: Inhibition of a Key Viral Enzyme

The HCMV pUL89 endonuclease is essential for viral DNA processing and packaging. Inhibition of this enzyme represents a promising antiviral strategy. DHP carboxylic acids have been shown to inhibit the endonuclease activity of pUL89-C (the C-terminal domain of pUL89) in the low micromolar to nanomolar range.[10]

| Compound Subtype | Target | IC50 Range (µM) | Reference |

| DHP Methyl Carboxylates | pUL89-C | 0.59 - 5.0 | [12] |

| DHP Carboxylic Acids | pUL89-C | 0.54 - 3.8 | [12] |

| DHP Carboxamides | pUL89-C | 0.76 - 5.7 | [12] |

The carboxylic acid functionality appears to be crucial for potent inhibition, likely due to its ability to chelate the metal ions in the active site of the endonuclease.

Conclusion and Future Directions

The 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds exert their biological effects at the molecular level.

-

Exploring structure-activity relationships (SAR) in greater depth: Systematic modifications of the scaffold will help in identifying the key structural features required for optimal activity against specific targets.

-

In vivo efficacy and safety studies: Promising in vitro candidates need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Development of more selective inhibitors: For targets like PHDs, developing isoform-selective inhibitors could lead to improved therapeutic outcomes with fewer side effects.

The continued exploration of the 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid scaffold holds significant promise for the development of novel and effective treatments for a wide range of diseases.

References

-

Gold, B. et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5486–5502. [Link]

-

Gold, B. et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]

-

Gold, B. et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]

- Wang, G. et al. (2017). Identification of Hydroxypyridone Carboxylic Acid Analogs as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS Medicinal Chemistry Letters, 8(10), 1053–1058.

- Wang, G. et al. (2018). Structure-Activity Relationship of Hydroxypyridone Carboxylic Acid Analogs as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS Medicinal Chemistry Letters, 9(7), 675–680.

-

Debenham, J. S. et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducibility Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

-

Debenham, J. S. et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

-

Miliusa sinensis Finet and Gagnep. have recently been subjected to numerous scientific studies pursuing its structure and biological properties. ResearchGate. [Link]

-

Wang, Y. et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1334-1345. [Link]

-

Yang, X. et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(1), 766-777. [Link]

-

Chen, Q. et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 7, 83. [Link]

- Liu, H. et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4073-4086.

-

Liu, H. et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. National Institutes of Health. [Link]

-

Wang, Y. et al. (2020). Antimicrobial Mechanism of pBD2 against Staphylococcus aureus. PubMed. [Link]

-

El-Sayed, W. M. et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 1-20. [Link]

-

Liu, Y. et al. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(17), 7869-7881. [Link]

-

Zhang, H. et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. European Journal of Medicinal Chemistry, 199, 112384. [Link]

-

Szymańska, E. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

-

Chen, Y.-F. et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1073. [Link]

-

Hoffmann, L. A. et al. (2001). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. International Journal of Cancer, 93(4), 543-552. [Link]

-

Kumar, A. et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 26(24), 5896-5901. [Link]

-

Khan, I. et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097. [Link]

-

Li, Y. et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(1), 133. [Link]

-

Zhang, Y. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929496. [Link]

-

Hossain, M. S. et al. (2021). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Scientific Reports, 11(1), 1-15. [Link]

-

Tanaka, T. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 5649. [Link]

-

Rateb, M. E. et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(13), 5039. [Link]

-

OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link]

-

Al-Warhi, T. et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(19), 6245. [Link]

-

Naz, S. et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(19), 6393. [Link]

-

Singh, P. et al. (2018). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]

-

Nikolova, S. et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3307. [Link]

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 6. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Within this diverse chemical class, 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid and its derivatives have emerged as compounds of significant interest, demonstrating a range of biological activities. This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, synthesizing current understanding from related molecular structures to offer a predictive framework for researchers and drug development professionals. Our analysis suggests a primary role as a competitive enzyme inhibitor, with a particular focus on metalloenzymes, specifically dioxygenases.

Core Chemical Features and Their Mechanistic Implications

The structure of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid possesses key functional groups that are critical to its biological activity. The hydroxyl and carboxylic acid moieties, positioned at the 4 and 5 positions of the pyrimidine ring respectively, are capable of forming hydrogen bonds with the active site residues of target proteins. Furthermore, the 2-phenyl group can engage in hydrophobic interactions within these active sites. This combination of features allows for specific and potentially high-affinity binding to molecular targets.

Primary Mechanism of Action: Inhibition of Metalloenzymes

A growing body of evidence points towards the ability of pyrimidine carboxylic acid derivatives to act as inhibitors of metalloenzymes, particularly those containing a metal ion in their active site. The arrangement of the hydroxyl and carboxylic acid groups in 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid creates a favorable geometry for chelating metal ions, thereby disrupting the catalytic activity of the enzyme.

Dioxygenase Inhibition: A Leading Hypothesis

Several lines of research on structurally similar compounds strongly suggest that 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid likely functions as a dioxygenase inhibitor. Dioxygenases are a class of enzymes that utilize molecular oxygen to catalyze the oxidation of a substrate. Many of these enzymes are iron-dependent and play crucial roles in various physiological and pathological processes.

Derivatives of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide have been identified as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1] PHDs are iron-dependent dioxygenases that regulate the stability of the HIF-α transcription factor, a key player in the cellular response to hypoxia. Inhibition of PHDs by these pyrimidine derivatives leads to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes. This mechanism is being explored for the treatment of anemia.[1]

Similarly, the broader class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, used commercially as herbicides, shares structural motifs with the topic compound.[2] HPPD is another non-heme iron(II)-dependent dioxygenase.[2][3] The inhibitory action of these compounds involves the chelation of the active site iron, preventing the binding of the natural substrate.[3]

The proposed mechanism of dioxygenase inhibition by 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is illustrated in the following diagram:

Figure 2: Experimental workflow for enzyme inhibition assay.

Cell-Based Assays to Confirm Target Engagement

Cell-based assays are essential to confirm that the compound engages its target in a cellular context and elicits the expected biological response.

Example: HIF-α Stabilization Assay

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or Hep3B) under normoxic conditions.

-

Compound Treatment: Treat the cells with varying concentrations of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid for a defined period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for HIF-1α.

-

Detection and Analysis: Detect the HIF-1α protein levels and quantify the increase in stabilization compared to untreated controls.

Quantitative Data Summary

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

| 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides | HIF Prolyl Hydroxylases (PHD) | Potent inhibition | [1] |

| Dihydroxypyrimidine Carboxylic Acids | HCMV pUL89 Endonuclease | Sub- to low μM range | [4] |

Conclusion

The available evidence strongly suggests that the primary mechanism of action for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is the inhibition of metalloenzymes, with dioxygenases being a particularly promising target class. The core chemical features of the molecule are well-suited for chelating the metal ions essential for the catalytic activity of these enzymes. This proposed mechanism is supported by extensive research on structurally related compounds that have demonstrated potent inhibition of enzymes such as HIF prolyl hydroxylases and viral endonucleases. Further experimental validation through targeted biochemical and cell-based assays will be crucial to definitively confirm this mechanism and to unlock the full therapeutic potential of this intriguing molecule. The versatility of the 2-phenylpyrimidine scaffold also suggests that it could be further modified to target a diverse array of other biological targets, making it a valuable starting point for future drug discovery efforts.

References

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Source not specified.

-

Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

- 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic Acid. Benchchem.

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(5), 816-823. [Link]

-

Wang, G., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 65(41), 8975-8994. [Link]

- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2021). MDPI.

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(5), 934-944. [Link]

-

4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]

-

Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19. [Link]

Sources

- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid: Structure, Tautomerism, and Characterization

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid (CAS 56406-26-9), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] We delve into the core spectroscopic techniques essential for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. A central theme of this guide is the critical role of keto-enol tautomerism, which dictates the molecule's spectral features. By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as a comprehensive reference for researchers engaged in the synthesis and analysis of pyrimidine derivatives.

Introduction: The Structural and Chemical Landscape

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a multifaceted molecule featuring a phenyl-substituted pyrimidine core, a hydroxyl group, and a carboxylic acid function. This combination of functionalities makes it a valuable scaffold in pharmaceutical research. The structural analysis of this molecule is not trivial, primarily due to the existence of keto-enol tautomerism. The pyrimidine ring can exist in equilibrium between the "hydroxy" (enol) form and the "oxo" (keto) form, specifically 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carboxylic acid. This equilibrium is crucial as it influences the electronic and structural environment of the atoms, which is directly reflected in the spectroscopic data.

The choice of solvent and the physical state of the sample can shift this equilibrium, making a thorough understanding of the potential tautomers essential for accurate spectral interpretation. This guide will address the spectroscopic signatures of both forms.

Caption: Keto-enol tautomerism in the subject molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the carbonyl group (in the keto form), and the carboxylic acid.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Highly deshielded, will exchange with D₂O. |

| Pyrimidine C6-H | 8.5 - 9.0 | Singlet | Deshielded due to adjacent nitrogen and conjugation. |

| Phenyl Protons (ortho) | 8.2 - 8.4 | Multiplet (doublet) | Deshielded by the pyrimidine ring. |

| Phenyl Protons (meta, para) | 7.4 - 7.6 | Multiplet | Typical aromatic region. |

| Pyrimidine N-H | 10.0 - 12.0 | Broad Singlet | Present in the keto tautomer; may be broad or absent. |

| Enolic O-H | Variable | Broad Singlet | Present in the enol tautomer; often broad and may exchange. |

Causality: The significant downfield shift of the pyrimidine C6-H is a direct consequence of the anisotropic effect of the aromatic ring system and the electron-withdrawing character of the adjacent nitrogen atom. The carboxylic acid proton's position is characteristic and is a reliable indicator of this functional group.[3] The presence of a broad N-H signal would be strong evidence for the predominance of the keto tautomer in the solvent used.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Given the eleven carbon atoms in the structure, a fully resolved spectrum will show distinct signals for each unique carbon environment.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | Characteristic downfield shift for a carboxylic acid.[5][6] |

| Pyrimidine C4 (=O or -OH) | 160 - 165 | Highly sensitive to tautomeric form (more deshielded in keto form). |

| Pyrimidine C2 (-Ph) | 155 - 160 | Attached to phenyl group and two nitrogens. |

| Pyrimidine C6 | 145 - 150 | The only C-H on the pyrimidine ring. |

| Phenyl C1 (ipso) | 135 - 140 | The carbon attached to the pyrimidine ring. |

| Phenyl C2, C6 (ortho) | 128 - 130 | Aromatic carbons. |

| Phenyl C3, C5 (meta) | 129 - 131 | Aromatic carbons. |

| Phenyl C4 (para) | 132 - 135 | Aromatic carbons. |

| Pyrimidine C5 (-COOH) | 110 - 115 | Shielded relative to other pyrimidine carbons. |

Expertise: The chemical shift of C4 is a key diagnostic marker for the tautomeric equilibrium. In the keto form, this carbon is a carbonyl and will resonate further downfield compared to the enolic C-OH form. The presence of two distinct sets of signals for the pyrimidine ring could indicate a slow equilibrium between tautomers on the NMR timescale.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (OH, NH, COOH).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Perform a D₂O exchange experiment to confirm the identity of OH, NH, and COOH protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.

-

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is expected to be dominated by absorptions from the O-H, C=O, C=N, and C=C bonds.

Key IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | A very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Peaks appearing just above 3000 cm⁻¹.[8] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | Lower frequency due to conjugation with the pyrimidine ring. |

| C=O Stretch (Pyrimidine Keto Form) | 1650 - 1680 | Strong | If the keto tautomer is present, this will likely overlap with other C=O and C=N stretches.[4] |

| C=N and C=C Stretches (Ring) | 1500 - 1650 | Medium-Strong | A series of bands corresponding to the aromatic pyrimidine and phenyl rings. |

| O-H Bend (Enol/Carboxylic Acid) | 1350 - 1450 | Medium | In-plane bending vibrations.[7] |

| C-O Stretch | 1210 - 1320 | Medium | From the carboxylic acid and potentially the enolic C-OH.[7] |